molecular formula C19H19N3O B4684579 N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4684579
M. Wt: 305.4 g/mol
InChI Key: XNCSHFPVTQOBFG-UHFFFAOYSA-N
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Description

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic small molecule built on a quinoline-4-carboxamide core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The quinoline-4-carboxamide structure is a significant pharmacophore in drug discovery, with documented applications in the development of anticancer and anti-infective agents . For instance, advanced quinoline-4-carboxamide derivatives have been investigated as potent antimalarial agents that operate through the novel mechanism of inhibiting protein synthesis by targeting translation elongation factor 2 (PfEF2) . Furthermore, the broader class of quinoline compounds demonstrates a wide array of mechanisms of action in oncological research, including the inhibition of key kinase targets, induction of cell cycle arrest, and promotion of apoptosis . The specific substitution pattern of this compound, featuring a pyridin-2-yl group at the 2-position and an N-butyl carboxamide at the 4-position, presents a chemically distinct tool for researchers. It is suited for exploration in various biochemical and cell-based assays to elucidate novel biological pathways and structure-activity relationships. This compound is intended for scientific research purposes only.

Properties

IUPAC Name

N-butyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-3-11-21-19(23)15-13-18(17-10-6-7-12-20-17)22-16-9-5-4-8-14(15)16/h4-10,12-13H,2-3,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCSHFPVTQOBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, is also explored to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA)

    Reduction: Sodium and ammonium chloride in ethanol

    Substitution: Trimethylsilyl cyanide (TMSCN)

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Features:

  • Quinoline Core: A bicyclic aromatic system known for its pharmacological versatility, including antimalarial, anticancer, and antimicrobial activities.
  • Pyridin-2-yl Substituent : Enhances electronic interactions and binding affinity to biological targets like kinases or enzymes.

Synthesis: Typically involves multi-step reactions, starting with the formation of the quinoline core via the Skraup or Doebner-Miller synthesis, followed by substitution at the 2-position with pyridine. The carboxamide group is introduced via coupling reactions using agents like PyBOP or HATU in polar aprotic solvents (e.g., DMF) .

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences among quinoline-4-carboxamide derivatives and their implications:

Compound Name Substituents (Position) Key Structural Variations
N-Butyl-2-(pyridin-2-yl)quinoline-4-carboxamide -Pyridin-2-yl (C2)
-Butyl carboxamide (C4)
Reference compound for comparison.
N-(3-Methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide -Methoxypropyl (C4) Increased polarity due to methoxy group; alters solubility.
N-(4-Hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide -Hydroxyphenyl (C4)
-Pyridin-3-yl (C2)
Enhanced hydrogen bonding via phenolic -OH; shifts target selectivity.
N-(3-Acetamidophenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide -Acetamidophenyl (C4)
-Pyridin-4-yl (C2)
Acetamide group improves metabolic stability; pyridin-4-yl alters electronic properties.
Chloroquine -Diethylaminopentyl side chain Simpler quinoline derivative; lacks carboxamide, used in malaria.

Mechanism of Action

  • Kinase Inhibition : Common among carboxamide derivatives (e.g., ), where the pyridine ring coordinates with ATP-binding sites.
  • Protein Interaction: N-(3-Methylbutyl)-2-(pyridin-2-yl)quinoline-4-carboxamide inhibits FAT1 protein, suppressing cancer metastasis .
  • Apoptosis Induction : Linked to mitochondrial pathway activation via caspase-3/7 upregulation (observed in ).

Key Differentiators of this compound

Balanced Lipophilicity : The butyl chain optimizes logP values (~3.2 predicted), enhancing blood-brain barrier penetration compared to polar analogs (e.g., hydroxyphenyl ).

Synthetic Flexibility : The carboxamide group allows facile modification for structure-activity relationship (SAR) studies.

Target Versatility : Pyridin-2-yl’s coordination capacity enables interactions with diverse targets (kinases, metalloenzymes).

Biological Activity

N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a quinoline core with a pyridine substituent. Its molecular formula is C21H18N3OC_{21}H_{18}N_3O, and it exhibits significant lipophilicity, which enhances its bioavailability and potential therapeutic efficacy.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer.
  • DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
  • Metal Ion Chelation : The pyridine moiety can chelate metal ions, influencing enzymatic activities and cellular processes.

Biological Activity Overview

Research has indicated that this compound exhibits notable activity against various pathogens, including Mycobacterium tuberculosis. Below is a summary of its biological activities:

Activity TypePathogen/TargetObserved EffectReference
AntimicrobialMycobacterium tuberculosisSignificant inhibition compared to standards
AnticancerVarious cancer cell linesInduces apoptosis and inhibits cell proliferation
Enzyme InhibitionSpecific metabolic enzymesInhibits enzyme activity

Case Study 1: Antimycobacterial Activity

In a study focused on the antitubercular potential of quinoline derivatives, this compound was found to exhibit higher activity against M. tuberculosis than traditional drugs like isoniazid. The study highlighted its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Anticancer Properties

Another study investigated the anticancer properties of various quinoline derivatives, including this compound. It demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential application in cancer therapy. The mechanism was linked to its ability to induce apoptosis through DNA damage.

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Comparative studies with similar compounds have shown that modifications to the quinoline and pyridine moieties can significantly affect the compound's potency and selectivity.

Compound NameMolecular FormulaKey Features
This compoundC21H18N3OStrong antitubercular and anticancer activity
N-benzyl-N-methyl-2-(pyridin-2-yl)quinoline-4-carboxamideC21H20N3OEnhanced lipophilicity, studied for similar applications

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Quinoline core formation : Friedländer condensation or Gould-Jacobs reactions to construct the quinoline backbone .
  • Substituent introduction : Suzuki-Miyaura coupling for pyridinyl group installation at position 2 .
  • Amidation : Reaction of the carboxylic acid intermediate with n-butylamine using coupling agents like PyBOP or HATU in DMF, as described for analogous quinolinecarboxamides .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity .
  • X-ray crystallography : SHELXL software refines crystallographic data to resolve bond lengths, angles, and intermolecular interactions .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?

  • Structure-Activity Relationship (SAR) studies : Systematic variation of the N-alkyl group (e.g., methyl vs. butyl) and pyridinyl substituents reveals:
  • Longer alkyl chains (e.g., butyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Pyridin-2-yl groups at position 2 exhibit stronger π-π stacking with enzyme active sites compared to pyridin-4-yl analogs, as seen in kinase inhibition assays .
    • In vitro assays : Enzymatic inhibition studies (e.g., IC50_{50} measurements) quantify activity changes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables such as cell line selection (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), and incubation time .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for false negatives .
  • Crystallographic validation : Compare target binding modes using co-crystal structures to confirm mechanistic hypotheses .

Q. What in silico methods predict target interactions and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., tyrosine kinases) based on pyridinyl-quinoline scaffold orientation .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • ADMET prediction : SwissADME or ADMETLab estimates logP, solubility, and cytochrome P450 interactions .

Q. How can reaction conditions be optimized for synthesizing derivatives with improved yields?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for amidation steps .
  • Continuous flow reactors : Enhances scalability and reduces byproducts in multi-step syntheses .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in Suzuki reactions .

Q. What approaches analyze SAR for therapeutic potential in diseases like cancer or neurodegeneration?

  • In vivo efficacy models : Xenograft studies in mice assess tumor growth inhibition .
  • Blood-brain barrier (BBB) penetration assays : Parallel artificial membrane permeability (PAMPA-BBB) predicts CNS activity .
  • Transcriptomic profiling : RNA sequencing identifies downstream pathways affected by target engagement .

Q. What challenges arise in interpreting crystallographic data for quinolinecarboxamides?

  • Disorder in alkyl chains : The n-butyl group may exhibit conformational flexibility, complicating electron density maps .
  • Twinned crystals : SHELXD software resolves pseudo-merohedral twinning artifacts .
  • Solvent masking : SQUEEZE algorithm in PLATON removes poorly modeled solvent molecules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide
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N-butyl-2-(pyridin-2-yl)quinoline-4-carboxamide

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